molecular formula C14H16F3N B12618490 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)- CAS No. 909397-08-6

3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)-

Cat. No.: B12618490
CAS No.: 909397-08-6
M. Wt: 255.28 g/mol
InChI Key: UCTWNEAJWOJQAQ-UHFFFAOYSA-N
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Description

3-Azabicyclo[310]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)- is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and advanced catalytic processes are employed to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups like halides or amines.

Scientific Research Applications

3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure but differ in their substituents.

    Trifluoroethyl-substituted compounds: These compounds have similar trifluoroethyl groups but different core structures.

Uniqueness

3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)- is unique due to its combination of a bicyclic core with a trifluoroethyl group and a methylphenyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Biological Activity

3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)- is a bicyclic compound with significant potential in pharmacology, particularly as a modulator of dopamine receptors. This compound's unique structural characteristics contribute to its biological activity, making it an important subject of study in the context of neurological disorders and drug addiction treatments.

Molecular Structure and Properties

The molecular formula for this compound is C13H14F3N, with a molecular weight of 241.25 g/mol. The structure includes a nitrogen atom within the bicyclic framework and features a trifluoromethyl group at the third carbon and a para-methylphenyl group at the first position. This specific arrangement is crucial for its interaction with biological targets.

Biological Activity

Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane exhibit notable biological activity, particularly as modulators of dopamine D3 receptors. These receptors are implicated in various neurological conditions, including schizophrenia and substance use disorders. The binding affinity of this compound to dopamine receptors has been assessed through various techniques, including radiolabeled ligand binding assays and functional assays in cell lines expressing D3 receptors.

Key Findings:

  • Dopamine Receptor Modulation : The compound has shown promise in modulating D3 receptor activity, which is linked to therapeutic effects in treating addiction and mood disorders .
  • Stereochemistry Impact : The biological activity can vary significantly among different stereoisomers of the compound, emphasizing the importance of stereochemistry in its pharmacological effects .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their notable features:

Compound NameStructureKey Features
1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexaneStructureContains a fluoro substituent; potential for different receptor interactions
1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexaneStructureSimilar core structure; variations in substitution patterns affect biological activity
3-Azabicyclo[3.1.0]hexane, 1-(4-methoxyphenyl)-3-(trifluoromethyl)StructureVariation in substituents; may exhibit different pharmacological profiles

Synthesis and Derivatives

Several methods have been developed for synthesizing derivatives of 3-Azabicyclo[3.1.0]hexane, which are crucial for enhancing biological activity or creating related compounds:

  • Palladium-Catalyzed Reactions : Recent studies have utilized palladium-catalyzed cyclopropanation reactions to produce various derivatives efficiently .
  • 1,3-Dipolar Cycloaddition : This method has been employed to synthesize bis-spirocyclic derivatives with potential applications as opioid receptor antagonists .

Case Studies

Recent research highlights the efficacy of 3-Azabicyclo[3.1.0]hexane derivatives in preclinical models:

  • DOV 21947 : This compound has been studied for its triple uptake inhibition properties (serotonin, norepinephrine, dopamine), showing promise as an antiobesity agent .
  • Antinociceptive Activity : Compounds containing the 3-azabicyclo[3.1.0]hexane moiety have been identified as antagonists of morphine-induced antinociception, suggesting potential applications in pain management .

Properties

CAS No.

909397-08-6

Molecular Formula

C14H16F3N

Molecular Weight

255.28 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C14H16F3N/c1-10-2-4-11(5-3-10)13-6-12(13)7-18(8-13)9-14(15,16)17/h2-5,12H,6-9H2,1H3

InChI Key

UCTWNEAJWOJQAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C23CC2CN(C3)CC(F)(F)F

Origin of Product

United States

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